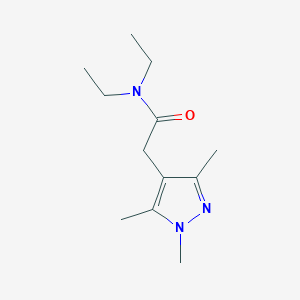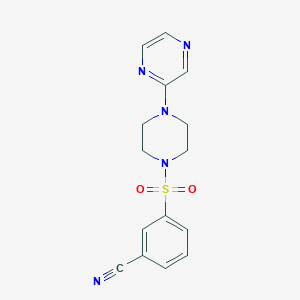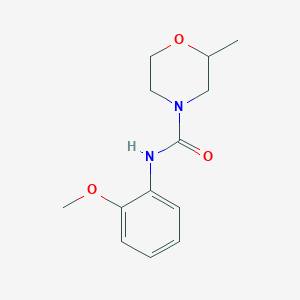
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most effective and commonly used insect repellents in the world. DEET is used to repel a variety of insects, including mosquitoes, ticks, and fleas, and is available in a variety of formulations, including sprays, lotions, and wipes.
Wirkmechanismus
The exact mechanism of action of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood, but it is believed to work by interfering with the insects' sense of smell, making it difficult for them to locate their prey. N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may also act as a repellent by creating a barrier of odor that insects find unpleasant.
Biochemical and Physiological Effects:
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have a low level of toxicity in humans and is generally considered safe when used as directed. However, some studies have suggested that N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may have negative effects on the nervous system, particularly in children. More research is needed to fully understand the potential effects of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide on human health.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a highly effective insect repellent and is widely used in laboratory experiments involving insects. Its effectiveness makes it a valuable tool for researchers studying insect behavior and ecology. However, N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide may have negative effects on some insects, which could limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several areas in which future research on N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide could be focused. One area is the development of new formulations of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that are more effective or longer-lasting than current formulations. Another area of research could be the development of alternative insect repellents that are safer or more environmentally friendly than N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. Finally, more research is needed to fully understand the potential effects of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide on human health, particularly in children.
Synthesemethoden
The synthesis of N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of diethylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride, followed by the addition of acetic anhydride. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide range of insects. Its effectiveness has been demonstrated in numerous studies, including laboratory studies and field trials.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-6-15(7-2)12(16)8-11-9(3)13-14(5)10(11)4/h6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKKEPASDYNPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=C(N(N=C1C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7516349.png)

![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B7516392.png)
![4-[3-(Azepan-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B7516394.png)




![N-ethoxy-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7516436.png)
